molecular formula C15H30O13 B12655078 d-Glucose, ether with 1,3-propanediol CAS No. 100402-62-8

d-Glucose, ether with 1,3-propanediol

Cat. No.: B12655078
CAS No.: 100402-62-8
M. Wt: 418.39 g/mol
InChI Key: QPRKHWBUPLRLLG-NWVPAHFOSA-N
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Description

d-Glucose, ether with 1,3-propanediol: is a compound formed by the etherification of d-glucose with 1,3-propanediol. This compound is of interest due to its potential applications in various fields, including polymer production, pharmaceuticals, and biotechnology. The etherification process modifies the properties of d-glucose, making it more suitable for specific industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-glucose, ether with 1,3-propanediol typically involves the reaction of d-glucose with 1,3-propanediol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the hydroxyl groups of d-glucose and 1,3-propanediol.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow reactors where d-glucose and 1,3-propanediol are mixed in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: d-Glucose, ether with 1,3-propanediol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The ether bond can be cleaved and substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acidic or basic catalysts are employed to facilitate substitution reactions.

Major Products:

    Oxidation: Products include aldehydes and ketones.

    Reduction: Products include various alcohols.

    Substitution: Products depend on the substituent introduced during the reaction.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various polymers and resins.
  • Acts as a building block for more complex organic molecules.

Biology:

  • Utilized in the study of carbohydrate metabolism and enzyme interactions.
  • Serves as a model compound for studying etherification reactions in biological systems.

Medicine:

  • Investigated for its potential use in drug delivery systems due to its biocompatibility.
  • Explored as a potential therapeutic agent in the treatment of metabolic disorders.

Industry:

  • Employed in the production of biodegradable plastics and other environmentally friendly materials.
  • Used in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of d-glucose, ether with 1,3-propanediol involves its interaction with various molecular targets and pathways. The ether bond formation alters the chemical properties of d-glucose, making it more resistant to enzymatic degradation. This modification can affect the compound’s interaction with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

    d-Glucose, ether with ethylene glycol: Similar in structure but uses ethylene glycol instead of 1,3-propanediol.

    d-Glucose, ether with glycerol: Uses glycerol as the etherifying agent, resulting in different chemical properties.

    d-Glucose, ether with 1,2-propanediol: Uses 1,2-propanediol, leading to variations in reactivity and applications.

Uniqueness:

  • The use of 1,3-propanediol in the etherification process provides unique properties such as increased stability and specific reactivity patterns.
  • The resulting compound has distinct applications in polymer production and biotechnology, setting it apart from other etherified glucose derivatives.

Properties

CAS No.

100402-62-8

Molecular Formula

C15H30O13

Molecular Weight

418.39 g/mol

IUPAC Name

propane-1,3-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11.C3H8O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;4-2-1-3-5/h3-14,17-22H,1-2H2;4-5H,1-3H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1

InChI Key

QPRKHWBUPLRLLG-NWVPAHFOSA-N

Isomeric SMILES

C(CO)CO.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O

Canonical SMILES

C(CO)CO.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O

Origin of Product

United States

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